molecular formula C7H14O3 B2983994 [2-(Methoxymethyl)oxolan-2-yl]methanol CAS No. 1936686-87-1

[2-(Methoxymethyl)oxolan-2-yl]methanol

Cat. No.: B2983994
CAS No.: 1936686-87-1
M. Wt: 146.186
InChI Key: AYXLJCOQBRXSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Methoxymethyl)oxolan-2-yl]methanol: is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound is characterized by its oxolane ring structure, which is substituted with a methoxymethyl group and a hydroxymethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methoxymethyl)oxolan-2-yl]methanol typically involves the reaction of oxirane (ethylene oxide) with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxolane ring .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(Methoxymethyl)oxolan-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving oxolane derivatives .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives are investigated for their therapeutic properties .

Industry: Industrially, this compound is used in the production of polymers and resins. It serves as a monomer in the synthesis of polyoxolanes, which are used in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the formation of oxolane derivatives. The compound’s methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • [2-(Hydroxymethyl)oxolan-2-yl]methanol
  • [2-(Methoxymethyl)oxolan-2-yl]ethanol
  • [2-(Methoxymethyl)oxolan-2-yl]propanol

Uniqueness: Compared to similar compounds, [2-(Methoxymethyl)oxolan-2-yl]methanol is unique due to its specific substitution pattern on the oxolane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

[2-(methoxymethyl)oxolan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-9-6-7(5-8)3-2-4-10-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXLJCOQBRXSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.